molecular formula C23H22N4O6S B2920812 (E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 444185-11-9

(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2920812
CAS No.: 444185-11-9
M. Wt: 482.51
InChI Key: OAEQFSDCKBUIMX-RUDMXATFSA-N
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Description

(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H22N4O6S and its molecular weight is 482.51. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A thieno[3,4-c]pyrazole core.
  • A nitrophenyl substituent.
  • A trimethoxyphenyl group attached to an acrylamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The formation of the thieno[3,4-c]pyrazole core is achieved through cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is introduced via nitration reactions using nitric acid and sulfuric acid as reagents. The final product is purified through crystallization or chromatography techniques.

Antioxidant Properties

Research indicates that thieno[2,3-c]pyrazole compounds exhibit significant antioxidant activity. In studies involving the protection of erythrocytes from oxidative damage caused by toxic agents like 4-nonylphenol, these compounds demonstrated a reduction in cell malformations and improved cell viability compared to control groups. This suggests their potential use in protective applications against oxidative stress in biological systems .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines by modulating specific signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Thieno[3,4-c]pyrazole derivatives have also been noted for their anti-inflammatory activities. Compounds with nitrophenyl groups have shown efficacy in reducing inflammation markers in vitro and in vivo. They are believed to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

The exact mechanism of action for this compound involves interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : By inhibiting COX and LOX enzymes, the compound can effectively reduce the production of pro-inflammatory mediators.
  • Cell Signaling Modulation : The compound may modulate pathways associated with apoptosis and cell cycle regulation through interactions with specific kinases involved in cancer progression.

Case Studies

  • Erythrocyte Protection Study : In an experiment assessing the protective effects against 4-nonylphenol-induced oxidative stress on Clarias gariepinus erythrocytes, treatment with thieno[2,3-c]pyrazole derivatives resulted in a significant decrease in altered erythrocyte morphology compared to untreated controls .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Compound A12 ± 1.03
    Compound B0.6 ± 0.16
  • Anticancer Activity Assessment : Various thieno[3,4-c]pyrazole derivatives were screened against human cancer cell lines showing IC50 values indicating effective inhibition of cell growth. These findings suggest that further development could lead to promising anticancer agents .

Properties

IUPAC Name

(E)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S/c1-31-19-10-14(11-20(32-2)22(19)33-3)4-9-21(28)24-23-17-12-34-13-18(17)25-26(23)15-5-7-16(8-6-15)27(29)30/h4-11H,12-13H2,1-3H3,(H,24,28)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEQFSDCKBUIMX-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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